molecular formula C10H5F3O3 B15323909 2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid

2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid

Katalognummer: B15323909
Molekulargewicht: 230.14 g/mol
InChI-Schlüssel: ZACMWFFYEWIVRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid is a fluorinated organic compound that features a benzofuran ring substituted with fluorine atoms

Eigenschaften

Molekularformel

C10H5F3O3

Molekulargewicht

230.14 g/mol

IUPAC-Name

2,2-difluoro-2-(5-fluoro-1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C10H5F3O3/c11-6-1-2-7-5(3-6)4-8(16-7)10(12,13)9(14)15/h1-4H,(H,14,15)

InChI-Schlüssel

ZACMWFFYEWIVRM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1F)C=C(O2)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid typically involves the introduction of fluorine atoms into the benzofuran ring. One common method involves the reaction of 5-fluorobenzofuran with difluoroacetic acid under specific conditions to achieve the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the fluorination process.

Industrial Production Methods

Industrial production of 2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.

    Materials Science: The compound’s unique properties make it suitable for use in the synthesis of advanced materials.

    Chemical Biology: It serves as a probe in studying biological processes involving fluorinated compounds.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism by which 2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
  • 2,2-Difluoro-2-(trifluoromethyl)acetic acid
  • 2,2-Difluoro-2-(chloromethyl)acetic acid

Uniqueness

2,2-Difluoro-2-(5-fluorobenzofuran-2-yl)acetic acid is unique due to the presence of both a benzofuran ring and multiple fluorine atoms, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.